molecular formula C16H17NO B14734367 2-(Naphthalen-2-ylamino)cyclohexanone CAS No. 5425-54-7

2-(Naphthalen-2-ylamino)cyclohexanone

Cat. No.: B14734367
CAS No.: 5425-54-7
M. Wt: 239.31 g/mol
InChI Key: DXGWIMBXBZNJSQ-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-ylamino)cyclohexanone is a chemical compound of interest in organic synthesis and materials science research. It features a cyclohexanone ring, a common scaffold in organic chemistry, functionalized with a naphthalen-2-ylamino group. This structure suggests potential utility as a building block or intermediate for the construction of more complex nitrogen-containing molecules . Similar β-amino carbonyl structural motifs are recognized as versatile intermediates in organic synthesis . Researchers value these compounds for their role in developing pharmaceuticals, ligands, and functional materials. The naphthalene moiety may contribute to the compound's properties through π-π stacking interactions, which can be relevant in the design of organic electronic materials or supramolecular structures . The product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

CAS No.

5425-54-7

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

2-(naphthalen-2-ylamino)cyclohexan-1-one

InChI

InChI=1S/C16H17NO/c18-16-8-4-3-7-15(16)17-14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11,15,17H,3-4,7-8H2

InChI Key

DXGWIMBXBZNJSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Procedure and Optimization

  • Reactants : Cyclohexanone (1.0 equiv), naphthalen-2-amine (1.2 equiv), formaldehyde (1.5 equiv).
  • Catalyst : Hydrochloric acid (10 mol%) or p-toluenesulfonic acid (PTSA, 5 mol%).
  • Solvent : Ethanol or methanol under reflux (78–80°C).
  • Reaction Time : 6–12 hours.

Key Findings :

  • Yields range from 55% to 72%, influenced by solvent polarity and catalyst loading.
  • Excess amine improves conversion but complicates purification.
  • Acid catalysts enhance imine formation but may require neutralization post-reaction.

Table 1 : Mannich Reaction Conditions and Outcomes

Catalyst Solvent Temperature (°C) Yield (%) Reference
HCl EtOH 78 62
PTSA MeOH 80 68
Acetic Acid Toluene 110 55

Reductive Amination

Reductive amination offers a one-pot route by reducing the imine intermediate formed between cyclohexanone and naphthalen-2-amine.

Protocol

  • Reactants : Cyclohexanone (1.0 equiv), naphthalen-2-amine (1.1 equiv).
  • Reducing Agent : Sodium cyanoborohydride (NaBH3CN, 1.5 equiv) or hydrogen gas (H2, 50 psi) with Pd/C.
  • Solvent : Tetrahydrofuran (THF) or methanol.
  • Conditions : Room temperature for NaBH3CN; 60°C under H2.

Key Findings :

  • NaBH3CN achieves 65–75% yield with mild conditions but requires anhydrous environments.
  • Catalytic hydrogenation (Pd/C, H2) yields 70–80% but necessitates high-pressure equipment.
  • Steric hindrance from the naphthyl group slows reaction kinetics, requiring extended times (24–48 hours).

Table 2 : Reductive Amination Parameters

Reducing Agent Catalyst Solvent Yield (%) Time (h) Reference
NaBH3CN None THF 68 24
H2 Pd/C (5%) MeOH 78 48

Catalytic Coupling Methods

Transition-metal catalysis enables direct C–N bond formation between cyclohexanone derivatives and aryl amines.

Representative Methods

  • Copper-Catalyzed Coupling :

    • Catalyst : CuI (10 mol%), 1,10-phenanthroline (ligand).
    • Base : K2CO3 in dimethylformamide (DMF) at 120°C.
    • Yield : 60–70% with 24-hour reaction time.
  • Calcium Triflate-Mediated Synthesis :

    • Catalyst : Ca(CF3COO)2 (15 mol%) under solvent-free conditions.
    • Temperature : 100°C, 8 hours.
    • Yield : 75%, with minimal by-products.

Mechanistic Insight :

  • Copper catalysts facilitate Ullmann-type coupling, while calcium triflate stabilizes transition states via Lewis acid activation.

Table 3 : Catalytic Coupling Efficiency

Catalyst Conditions Yield (%) Reference
CuI/1,10-phen DMF, 120°C 65
Ca(CF3COO)2 Solvent-free, 100°C 75

Oxidative Synthesis Pathways

Oxidative methods leverage dehydrogenation or C–H activation to install the amino group.

TEMPO-Mediated Dehydrogenation

  • Reactants : Cyclohexanol derivative, naphthalen-2-amine.
  • Oxidant : 2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO, 20 mol%).
  • Solvent : Acetonitrile, 80°C, 12 hours.
  • Yield : 60–65%, with regioselective oxidation avoiding overoxidation.

Mn(III)-Based Cyclization

  • Oxidant : Mn(OAc)3 in acetic acid induces cyclization and oxidation.
  • Substrate : N-aryl-2-oxocyclohexane carboxamide precursors.
  • Yield : 70–85%, but requires pre-functionalized intermediates.

Table 4 : Oxidative Method Comparison

Method Oxidant Substrate Yield (%) Reference
TEMPO O2 Cyclohexanol analog 62
Mn(OAc)3 Carboxamide 82

Comparative Analysis and Optimization Strategies

Yield and Scalability

  • Mannich Reaction : Moderate yields (55–72%) but scalable with simple setups.
  • Reductive Amination : Higher yields (70–80%) but pressurized H2 limits industrial adoption.
  • Catalytic Coupling : Balanced efficiency (65–75%) with potential for green chemistry via solvent-free Ca(CF3COO)2.
  • Oxidative Routes : Mn(III) methods offer high yields (82%) but require complex precursors.

Recommendations

  • Lab-Scale : Reductive amination (NaBH3CN) for ease and reproducibility.
  • Industrial : Catalytic coupling (Ca(CF3COO)2) for solvent-free, high-throughput synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-ylamino)cyclohexanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

2-(Naphthalen-2-ylamino)cyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-ylamino)cyclohexanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

2-(Naphthalen-1-ylamino)cyclohexanol
  • Structural difference : The naphthyl group is at the 1-position instead of 2, and the ketone is replaced by a hydroxyl group.
  • Impact :
    • Reduced electrophilicity due to the absence of a ketone.
    • Enhanced hydrogen-bonding capacity via the hydroxyl group.
    • Lower melting point (366–367 K) compared to ketone analogs .
  • Synthesis : Catalyzed by Ca(CF₃CO₂)₂ under mild conditions (313 K, 56% yield) .
2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine, MXE)
  • Structural difference: Substituted with a 3-methoxyphenyl group and ethylamino instead of naphthylamino.
  • Impact :
    • Increased lipophilicity due to the methoxy group, enhancing blood-brain barrier penetration.
    • Pharmacological activity: Acts as a dissociative anesthetic via NMDA receptor antagonism, similar to ketamine .
  • Physical properties : Molecular weight 247.33 g/mol; crystalline hydrochloride salt form (273.31 g/mol) .

Functional Group Variations

Pyrimidone Derivatives (e.g., Compound 16–20 in )
  • Structural difference: Cyclohexanone replaced by a dihydrofuran-3-carboxamide core.
  • Impact: Higher melting points (126–167°C) due to rigid furan rings and hydrogen-bonding amide groups.
  • Synthesis : Utilizes CDI-mediated coupling and nitration reactions .
2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone (Esketamine)
  • Structural difference: Chlorophenyl and methylamino substituents.
  • Impact :
    • Approved as an antidepressant (Spravato®) due to rapid NMDA receptor modulation.
    • Stereochemistry: (S)-enantiomer shows higher receptor affinity than (R) .

Physicochemical and Pharmacological Data

Compound Molecular Weight (g/mol) Melting Point (°C) Key Bioactivity Reference
2-(Naphthalen-2-ylamino)cyclohexanone ~265* Not reported Anticancer (CYP26A1 inhibition)
Methoxetamine (MXE) 247.33 164–165 (HCl salt) NMDA receptor antagonism
2-(Naphthalen-1-ylamino)cyclohexanol 267.34 93–94 Synthetic intermediate
Compound 16 (Pyrimidone) 326.37 126–127 Anticancer (CYP26A1 IC₅₀ < standards)
Esketamine 237.73 92–93 Antidepressant

*Estimated based on molecular formula.

Challenges in Separation and Modeling

  • Isomer separation : UNIFAC models struggle to differentiate isomers like naphthalen-1-yl vs. 2-yl derivatives due to similar activity coefficients. COSMO-RS offers better accuracy by accounting for electronic effects .
  • Crystallography: The chair conformation of cyclohexanone derivatives stabilizes intermolecular N–H⋯O and C–H⋯π interactions, as seen in 2-(Naphthalen-1-ylamino)cyclohexanol .

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